![molecular formula C16H13ClN2O3S2 B2662216 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-52-3](/img/structure/B2662216.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as CMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, inflammation, and neurodegenerative diseases. CMTM is a small molecule that belongs to the class of benzamide compounds and has a molecular weight of 384.87 g/mol.
Scientific Research Applications
Medicinal Chemistry Applications
N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been explored for their cardiac electrophysiological activity. Such compounds exhibit potency in vitro, comparable to sematilide, a selective class III agent under clinical trials, suggesting their potential in treating reentrant arrhythmias (Morgan et al., 1990). Furthermore, derivatives of this chemical scaffold have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, highlighting their utility as anticancer agents (Yılmaz et al., 2015).
Organic Synthesis and Material Science
In the realm of organic synthesis, the chemical framework of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide serves as a precursor or intermediate for the synthesis of complex molecules. For instance, it has been utilized in the synthesis of Tianeptine, an antidepressant, demonstrating its importance in the preparation of pharmaceutically relevant compounds (Xiu-lan, 2009). Additionally, its derivatives have been studied for their inhibition properties against the Na+/H+ exchanger, highlighting their potential in treating acute myocardial infarction (Baumgarth et al., 1997).
Antimalarial and Antiviral Research
The compound has also been investigated in the context of antimalarial and antiviral research. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles revealed potential antimalarial activity and favorable ADMET properties, suggesting its utility in developing novel antimalarial drugs (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-7-10(17)8-12-14(9)18-16(23-12)19-15(20)11-5-3-4-6-13(11)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDWMPUZYJODPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.